2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3H-pyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5-10-7-2-3-9-4-6(7)8(12)11-5/h2-4H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIRLJWKTODOBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NC=C2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methylpyrido 4,3 D Pyrimidin 4 3h One and Its Analogues
General Strategies for Pyrido[4,3-d]pyrimidine (B1258125) Core Construction
The construction of the pyrido[4,3-d]pyrimidine nucleus generally follows two main pathways: the fusion of a pyridine (B92270) ring onto a pre-existing pyrimidine (B1678525) structure or, conversely, the annulation of a pyrimidine ring onto a pyridine core. jisciences.com Additionally, multicomponent reactions have emerged as an efficient approach to assemble this heterocyclic system. nih.gov
Fusion of Pyridine Rings onto Preformed Pyrimidine Structures
This strategy involves utilizing a suitably substituted pyrimidine derivative and constructing the pyridine ring upon it. A common approach begins with a 4-aminopyrimidine (B60600) derivative bearing a functional group at the 5-position, which can participate in a cyclization reaction to form the fused pyridine ring. For instance, 4-amino-5-bromopyrimidines can be used as starting materials where the bromo substituent facilitates the introduction of a side chain that subsequently cyclizes to form the pyridine portion of the molecule. nih.gov
Another variation of this strategy employs a preformed N-substituted pyrimidine-4-amine with a carbon-based functional group (such as an aldehyde, ester, or nitrile) at the C5 position. nih.gov This functional group is key to the subsequent annulation of the pyridine ring.
Fusion of Pyrimidine Rings onto Pre-existing Pyridine Structures
Alternatively, the pyrido[4,3-d]pyrimidine system can be synthesized by building the pyrimidine ring onto a pre-existing pyridine molecule. jisciences.com This typically involves starting with a pyridine derivative that has amino and cyano or carboxamide groups in adjacent positions (ortho-positioning). These functional groups are then able to react with a one-carbon synthon, such as an orthoester or formamide, to close the pyrimidine ring.
For example, ortho-amino carboxamides derived from pyridine are versatile starting materials for the synthesis of fused ring systems like pyrido[4,3-d]pyrimidines. jisciences.com The cyclization of 4-aminonicotinamide with orthoesters is a documented method for forming the pyrimidine ring. jisciences.com
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer a streamlined and efficient pathway to complex molecules like pyrido[4,3-d]pyrimidines in a single step from three or more starting materials. nih.gov This approach is advantageous due to its atom economy, reduced number of synthetic steps, and potential for generating molecular diversity. nih.govorgchemres.org
Several MCRs have been developed for the synthesis of related fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines. nih.govbohrium.com These reactions often involve the condensation of an aldehyde, an active methylene (B1212753) compound like malononitrile (B47326), and a 6-aminouracil (B15529) derivative. nih.gov The specific application of MCRs for the direct synthesis of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one is an area of ongoing research interest.
Specific Synthesis of this compound
The synthesis of the titular compound, this compound, has been specifically described through methods that utilize malononitrile and nicotinamide (B372718) intermediates.
Malononitrile as a Starting Material in Pyrido[4,3-d]pyrimidine Synthesis
A documented synthesis of a derivative, 7-Amino-5-bromo-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one, utilizes malononitrile as the initial starting material. jisciences.com The synthetic sequence is as follows:
Formation of a Substituted Pyridine: Malononitrile is first treated with hydrogen bromide in toluene (B28343) to yield 4,6-Diamino-2-bromo-3-cyanopyridine. jisciences.com
Hydrolysis to Nicotinamide: The nitrile group of the resulting cyanopyridine is then hydrolyzed to a carboxamide using hydrogen peroxide in an alkaline aqueous solution, affording 4,6-Diamino-2-bromonicotinamide. jisciences.com
Pyrimidine Ring Formation: This nicotinamide intermediate is subsequently refluxed with triethyl orthoacetate under a nitrogen atmosphere. The resulting product is then treated with sodium hydroxide (B78521) and neutralized with hydrochloric acid to yield 7-Amino-5-bromo-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one. jisciences.com
Table 1: Synthesis of 7-Amino-5-bromo-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one from Malononitrile
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1 | Malononitrile | HBr, Toluene | 4,6-Diamino-2-bromo-3-cyanopyridine |
| 2 | 4,6-Diamino-2-bromo-3-cyanopyridine | H₂O₂, NaOH | 4,6-Diamino-2-bromonicotinamide |
Utilization of Nicotinamide Intermediates
The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-aminonicotinic acid derivatives represents a key strategy. rsc.org This approach involves the cyclization of 4-amidonicotinamides, which can be formed by treating a pyrido[4,3-d] jisciences.comclockss.orgoxazin-4-one or an ethyl 4-amidonicotinate with an amine. rsc.org The resulting 4-amidonicotinamide can then be cyclized to the desired pyrido[4,3-d]pyrimidin-4(3H)-one either through prolonged reaction with the amine or by heating. rsc.org
In the context of synthesizing the 2-methyl derivative, a 4-aminonicotinamide intermediate would be reacted with a reagent that provides the C2-methyl group of the pyrimidine ring. As seen in the malononitrile route, triethyl orthoacetate serves as the source for the 2-methyl group and facilitates the cyclization to form the pyrimidinone ring. jisciences.com
Table 2: General Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-ones from Nicotinamide Intermediates
| Precursor | Reaction Condition | Product |
|---|---|---|
| Pyrido[4,3-d] jisciences.comclockss.orgoxazin-4-one + Amine | Formation of 4-amidonicotinamide intermediate | Pyrido[4,3-d]pyrimidin-4(3H)-one |
| Ethyl 4-amidonicotinate + Amine | Formation of 4-amidonicotinamide intermediate | Pyrido[4,3-d]pyrimidin-4(3H)-one |
Orthoester Cyclization Reactions for Pyrimidine Ring Formation
A primary and efficient method for constructing the pyrimidinone ring of the pyrido[4,3-d]pyrimidine system is through the cyclocondensation of a 4-aminonicotinamide derivative with an appropriate orthoester. This reaction directly forms the fused pyrimidine ring in a single, often high-yielding, step.
The general process involves reacting a 4-aminonicotinamide precursor with an orthoester, such as triethyl orthoformate or triethyl orthoacetate, typically in the presence of a dehydrating agent or under high-temperature conditions to drive the reaction to completion. The orthoester serves as the source for the C2 carbon of the pyrimidine ring. For instance, treatment of a primary amide with triethyl orthoformate can lead to the formation of the pyrimidinone ring. acs.org While direct examples for this compound are specific, analogous cyclizations are well-documented for related heterocyclic systems. For example, the synthesis of isothiazolo[4,3-d]pyrimidine (B8781686) nucleoside analogues utilizes orthoester-type functionalities, highlighting the versatility of this chemical transformation in forming fused pyrimidine rings. nih.gov The key step is the conversion of an amide or related functionality into the cyclic system, a strategy that is broadly applicable in heterocyclic chemistry. nih.govnih.gov
Regioselective Introduction of the 2-Methyl Group
The introduction of the methyl group specifically at the C2 position of the pyrido[4,3-d]pyrimidin-4(3H)-one scaffold is most effectively and regioselectively achieved during the pyrimidine ring formation step. The choice of the orthoester reagent is critical for this selectivity.
To synthesize the target compound, this compound, one would employ triethyl orthoacetate as the C1 building block during the cyclization with a 4-aminonicotinamide precursor. The acetyl group of the orthoester directly provides both the C2 carbon and the attached methyl group, ensuring its placement. This approach avoids the potential for side reactions or the formation of other isomers that could arise from attempting to methylate the heterocyclic core after its formation.
In related pyridopyrimidine systems, the introduction of a methyl group has been shown to be a key strategy for improving metabolic stability by sterically blocking sites of metabolism. nih.gov While that study focused on the pyrido[3,4-d]pyrimidine (B3350098) isomer, the synthetic principle of using a specific reagent to ensure regioselectivity is a cornerstone of efficient heterocyclic synthesis. nih.govcu.edu.eg Computational studies, such as those using Density Functional Theory (DFT), can also be employed to predict and explain the regioselectivity observed in such synthetic reactions. cu.edu.eg
Advanced Synthetic Transformations for Pyrido[4,3-d]pyrimidin-4(3H)-one Derivatives
Once the core scaffold of pyrido[4,3-d]pyrimidin-4(3H)-one is assembled, its chemical utility can be greatly expanded through various transformations. These reactions allow for the introduction of diverse functional groups, which is crucial for developing derivatives with specific properties.
Strategies for Halogenation and Subsequent Cross-Coupling Reactions
A key strategy for functionalizing the pyrido[4,3-d]pyrimidin-4(3H)-one core is through halogenation, which installs a reactive handle for subsequent metal-catalyzed cross-coupling reactions. The 4-oxo group can be converted to a 4-chloro substituent, a common transformation in pyrimidinone chemistry. This is typically achieved by treating the parent compound with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often at elevated temperatures. nih.gov
This resulting 4-chloro-pyrido[4,3-d]pyrimidine is a versatile intermediate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds at the C4 position, a site often targeted for modification. nih.gov
Common cross-coupling reactions include:
Suzuki-Miyaura Coupling: Reacting the 4-chloro derivative with various boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) introduces aryl or vinyl substituents. acs.orgnih.gov
Buchwald-Hartwig Amination: This reaction allows for the introduction of primary or secondary amines at the C4 position by coupling the chloro intermediate with an amine, using a palladium catalyst and a suitable ligand. nih.gov
Sonogashira Coupling: This reaction introduces alkynyl groups by coupling the halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govmdpi.com
Stille Coupling: This involves the coupling of the halide with an organostannane reagent to form C-C bonds. acs.org
The table below summarizes representative conditions for these cross-coupling reactions as applied to related pyridopyrimidine scaffolds.
| Reaction Type | Catalyst/Reagents | Substituent Introduced | Reference Example |
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Phenyl, Pyrazolyl | acs.org |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, Base | Amines (using benzophenone (B1666685) imine) | nih.gov |
| Sonogashira | Pd/Cu catalyst | Alkynyl groups | nih.gov |
| Stille | Pd catalyst | Thiazole ring | acs.org |
Introduction of Diverse Substituents via SNAr Reactions
Nucleophilic Aromatic Substitution (SNAr) is another powerful method for functionalizing the pyrido[4,3-d]pyrimidine core, particularly at the C4 position. rsc.org When a good leaving group, such as a halogen, is present at C4, the electron-deficient nature of the pyrimidine ring facilitates attack by a wide range of nucleophiles. wuxiapptec.com
The reaction proceeds by the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. The regioselectivity of SNAr reactions on dichloropyrimidines is highly dependent on the electronic nature of other substituents on the ring, but for many pyridopyrimidines, the C4 position is the most electrophilic and thus the most reactive site for nucleophilic attack. wuxiapptec.comnih.gov
A variety of nucleophiles can be employed in these reactions, leading to a diverse array of derivatives:
N-Nucleophiles: Primary and secondary amines react readily to form 4-amino substituted products. nih.govnih.gov
O-Nucleophiles: Alkoxides and phenoxides can displace the halide to yield 4-alkoxy or 4-aryloxy ethers.
S-Nucleophiles: Thiolates are effective nucleophiles, producing 4-thioether derivatives. nih.gov
The table below illustrates the versatility of SNAr reactions for introducing substituents.
| Nucleophile Type | Example Reagent | Product Functional Group | Reference Example |
| Nitrogen | Amines, Anilines | 4-Amino derivatives | nih.gov |
| Oxygen | Sodium Methoxide | 4-Methoxy derivative | nih.gov |
| Sulfur | Thiols (with base) | 4-Thioether derivatives | nih.gov |
Protective Group Strategies in Pyrido[4,3-d]pyrimidine Synthesis
In multi-step syntheses involving pyrido[4,3-d]pyrimidin-4(3H)-one and its derivatives, the use of protecting groups is often essential to prevent unwanted side reactions. The acidic N-H proton of the pyrimidinone ring can interfere with various reaction conditions, particularly those employing strong bases or organometallic reagents.
Protecting the pyrimidinone nitrogen (at the N3 position) masks its reactivity, allowing for selective transformations at other sites on the molecule. The choice of protecting group is critical; it must be stable to the subsequent reaction conditions and easily removable without affecting the rest of the molecule. google.com
A commonly used protecting group for this purpose is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. For example, 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one was protected by reacting it with SEM-Cl in the presence of a base like potassium carbonate. acs.org The SEM group is robust under many cross-coupling conditions and can be cleanly removed later using acidic conditions (e.g., HCl) or fluoride (B91410) sources.
Other standard nitrogen protecting groups that may be applicable depending on the specific synthetic route include:
tert-Butoxycarbonyl (Boc): Introduced using Boc-anhydride, it is stable to many conditions but readily cleaved with strong acid. google.com
Benzyl (B1604629) (Bn) or p-Methoxybenzyl (PMB): Introduced using the corresponding benzyl halide, these groups are stable to a wide range of conditions and are typically removed by hydrogenolysis (for Bn) or oxidative/acidic cleavage (for PMB). nih.gov
The table below lists some potential protecting groups and their typical application.
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl | Acid (e.g., HCl) or Fluoride |
| tert-Butoxycarbonyl | Boc | (Boc)₂O | Strong Acid (e.g., TFA) |
| Benzyl | Bn | Benzyl bromide | Hydrogenolysis (H₂, Pd/C) |
| p-Methoxybenzyl | PMB | PMB-Cl | Oxidative or Strong Acid |
Biological Activity and Pharmacological Potential of Pyrido 4,3 D Pyrimidin 4 3h One Analogues
Enzyme Inhibition Profiles
Research into the pharmacological effects of pyrido[4,3-d]pyrimidin-4(3H)-one analogues has revealed their capacity to inhibit specific enzyme families, highlighting their potential as selective modulators of cellular processes. The following sections detail the inhibitory activities of these compounds against Histone Lysine (B10760008) Demethylases (KDMs) and Aspartic Proteases (Plasmepsins).
Histone Lysine Demethylase (KDM) Inhibition
Analogues of the pyrido[4,3-d]pyrimidine-4(3H)-one scaffold have been identified as potent inhibitors of the Jumonji C (JmjC) domain-containing histone N-methyl lysine demethylases (KDMs). These enzymes play a crucial role in epigenetic regulation, and their dysregulation is implicated in various diseases, including cancer.
Certain 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have shown potent and, in some cases, equipotent inhibitory activity against members of the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies of histone lysine demethylases. Structure-activity relationship studies have demonstrated that modifications at the C8 position of the pyridopyrimidinone core can significantly influence potency and selectivity. For instance, the introduction of a pyrazole (B372694) moiety at this position has been a key strategy in developing potent inhibitors.
Further optimization of these C8-substituted analogues, particularly through the incorporation of a conformationally constrained 4-phenylpiperidine (B165713) linker, has led to derivatives with balanced and potent inhibition of both KDM4 and KDM5 subfamilies. These findings suggest that the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold provides a valuable framework for developing dual inhibitors of these two important KDM subfamilies.
| Compound | KDM4A IC50 (µM) | KDM4B IC50 (µM) | KDM5B IC50 (µM) | KDM5C IC50 (µM) |
|---|---|---|---|---|
| 53a | 0.126 | 0.050 | 0.014 | 0.023 |
| 54j | 0.080 | 0.017 | 0.014 | 0.051 |
The inhibitory mechanism of these pyrido[3,4-d]pyrimidin-4(3H)-one derivatives involves direct interaction with the essential metal cofactor in the active site of the JmjC domain. These compounds are designed to chelate the ferrous iron, Fe(II), which is crucial for the catalytic activity of the KDM enzymes.
Structural studies have confirmed that the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold acts as a bidentate ligand, coordinating with the Fe(II) ion in the active site. This interaction mimics the binding of the natural co-substrate, 2-oxoglutarate, thereby competitively inhibiting the demethylase activity of the enzyme. The potent inhibition observed with these compounds is largely attributed to this effective chelation of the active site metal cofactor.
A key feature of the developed 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one derivatives is their selectivity for the KDM4 and KDM5 subfamilies over other KDM subfamilies. These compounds have demonstrated significantly weaker inhibitory activity against representative members of the KDM2, KDM3, and KDM6 subfamilies.
This selectivity is a critical aspect of their pharmacological profile, as it reduces the likelihood of off-target effects that could arise from the non-specific inhibition of other histone demethylases. The observed selectivity underscores the potential of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold for the development of targeted epigenetic therapies.
| Compound | KDM2A IC50 (µM) | KDM3A IC50 (µM) | KDM6B IC50 (µM) |
|---|---|---|---|
| 53a | 8.6 | 4.8 | 48.5 |
| 54j | 2.4 | 6.1 | >100 (4% inhibition at 100 µM) |
Aspartic Protease (Plasmepsin) Inhibition
The pyrido[4,3-d]pyrimidin-4(3H)-one scaffold has also been investigated for its potential to inhibit plasmepsins, a family of aspartic proteases found in the malaria parasite Plasmodium falciparum. These enzymes are crucial for the parasite's life cycle, as they are involved in the degradation of hemoglobin in the host's red blood cells.
Studies on 2-aminopyrido[4,3-d]pyrimidin-4(3H)-ones have indicated that this scaffold is more suitable for the development of Plasmepsin inhibitors compared to its isomers, such as the pyrido[2,3-d] and pyrido[3,2-d] analogues. The position of the nitrogen atom within the pyridopyrimidinone core plays a significant role in determining the inhibitory potency against Plasmepsins I, II, and IV bohrium.com.
While detailed quantitative data on the differential inhibitory potency of 2-methylpyrido[4,3-d]pyrimidin-4(3H)-one against Plasmepsin subtypes is not extensively available in the public domain, the general findings for the 2-aminopyrido[4,3-d]pyrimidin-4(3H)-one class of compounds suggest a promising avenue for the development of novel antimalarial agents. Further research is needed to elucidate the specific structure-activity relationships and to quantify the inhibitory activity of various derivatives against the different Plasmepsin subtypes. This would enable the creation of a detailed inhibitory profile and guide the design of more potent and selective Plasmepsin inhibitors based on the pyrido[4,3-d]pyrimidin-4(3H)-one scaffold.
Role of Nitrogen Atom Position in Inhibitory Activity
The specific arrangement of nitrogen atoms within the fused pyridine (B92270) and pyrimidine (B1678525) ring system is a critical determinant of the biological activity of pyridopyrimidine isomers. There are four principal isomers—pyrido[2,3-d], pyrido[3,2-d], pyrido[3,4-d], and pyrido[4,3-d]pyrimidines—each distinguished by the location of the nitrogen atom in the pyridine ring. jocpr.combohrium.com This structural variation significantly influences the molecule's binding affinity and selectivity for different biological targets.
For instance, pyrido[2,3-d]pyrimidines are the most extensively studied isomer and are associated with a broad spectrum of activities, including inhibition of dihydrofolate reductase (DHFR) and tyrosine kinases. jocpr.com On the other hand, pyrido[4,3-d]pyrimidines have been identified as inhibitors of enzymes like acetylcholinesterase and have also shown potential as anticancer agents by targeting tyrosine kinases of the epidermal growth factor receptor (EGFR) family. jocpr.com The distinct biological profiles of these isomers underscore the importance of the nitrogen atom's position in defining the pharmacological properties of the pyridopyrimidine scaffold.
Tyrosine Kinase (TK) Inhibition
Protein kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is often implicated in diseases like cancer. nih.gov Tyrosine kinases, a specific class of protein kinases, have emerged as important targets for therapeutic intervention. nih.gov Analogues of this compound have demonstrated significant inhibitory activity against several tyrosine kinases.
Platelet-derived growth factor receptors (PDGFRs) are receptor tyrosine kinases that play a vital role in cell proliferation, differentiation, and angiogenesis. nih.govtocris.com The PDGF/PDGFR signaling axis is implicated in the pathogenesis of various tumors, making it an attractive target for anticancer therapies. nih.govmdpi.com Inhibition of PDGFR can disrupt tumor growth by directly affecting malignant cells and by inhibiting angiogenesis, the formation of new blood vessels that supply tumors. nih.gov Several small molecule inhibitors targeting PDGFR have been developed and investigated for their therapeutic potential. selleckchem.combohrium.com
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that regulate a wide range of cellular functions, including proliferation, survival, and differentiation. nih.govnih.gov Dysregulation of FGFR signaling, through mechanisms such as gene amplification, mutations, or fusions, is a key driver in the development and progression of various cancers. mdpi.comoncodaily.com Consequently, FGFRs have become a significant focus for the development of targeted cancer therapies. oncodaily.com The inhibition of FGFRs has shown clinical activity in tumors with specific FGFR alterations, such as cholangiocarcinoma and urothelial carcinoma. oncodaily.com
The c-Src tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in regulating diverse cellular processes, including cell division, motility, and survival. nih.gov Overexpression and increased activity of c-Src are frequently observed in various cancers and often correlate with malignant potential. nih.gov This has established c-Src as a key target for cancer therapy. Research has focused on developing selective inhibitors of c-Src to slow the growth of cancer cells. nih.govmdpi.com
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myelogenous leukemia (CML). wikipedia.orgnih.gov This oncoprotein drives the uncontrolled proliferation of hematopoietic cells. mdpi.com The development of Bcr-Abl tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML. wikipedia.org These inhibitors work by blocking the kinase activity of the Bcr-Abl protein, thereby inhibiting the downstream signaling pathways that lead to cell proliferation and survival. youtube.com However, resistance to first-generation inhibitors, often due to mutations in the Abl kinase domain, has necessitated the development of second and third-generation TKIs. nih.gov
| Kinase Target | Role in Disease | Therapeutic Strategy |
| PDGFr | Drives tumor growth and angiogenesis. nih.gov | Inhibition disrupts malignant cell proliferation and tumor blood supply. nih.gov |
| FGFr | Dysregulation leads to cancer development and progression. mdpi.comoncodaily.com | Targeted inhibition has shown efficacy in tumors with FGFR alterations. oncodaily.com |
| c-src | Overexpression promotes cancer cell division, motility, and survival. nih.gov | Selective inhibition aims to slow cancer cell growth. nih.gov |
| Bcr/Abl | Constitutively active kinase driving chronic myelogenous leukemia (CML). wikipedia.orgnih.gov | Inhibition blocks the proliferation of leukemic cells. youtube.com |
Cyclin-Dependent Kinase (CDK) Inhibition
A review of the scientific literature did not yield specific studies detailing the activity of this compound or its direct analogues as inhibitors of Cyclin-Dependent Kinases (CDKs). While other isomers of pyridopyrimidine, such as the pyrido[2,3-d]pyrimidine and pyrazolo[4,3-d]pyrimidine scaffolds, have been investigated for CDK inhibition, specific data for the pyrido[4,3-d]pyrimidine (B1258125) core in this context is not available in the reviewed sources researchgate.netnih.govnih.gov.
Phosphatidylinositol-3 Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Inhibition
There is no specific information available in the reviewed literature concerning the evaluation of this compound or its analogues as inhibitors of the PI3K/mTOR signaling pathway. Research on PI3K/mTOR inhibition has been conducted on other pyridopyrimidine isomers, such as pyrido[1,2-a]pyrimidine and pyrido[3,2-d]pyrimidine derivatives, but data for the pyrido[4,3-d]pyrimidine scaffold is absent in the provided search results nih.govnih.gov.
Flavin-Dependent Thymidylate Synthase (FDTS) Inhibition
The investigation of this compound analogues as inhibitors of Flavin-Dependent Thymidylate Synthase (FDTS) has not been reported in the reviewed scientific literature. FDTS, encoded by the thyX gene, represents a critical pathway for DNA synthesis in certain pathogens and is a target for novel antibacterial agents nih.govnih.gov. While other heterocyclic systems like pyrido[1,2-e]purine-2,4(1H,3H)-diones have been explored for this activity, there is no corresponding data for pyrido[4,3-d]pyrimidine derivatives nih.govmdpi.com.
Receptor Antagonism Studies
Derivatives of the pyrido[4,3-d]pyrimidin-4(3H)-one scaffold have been investigated for their potential as receptor antagonists. Notably, a patent has described a series of these compounds as antagonists of the calcium-sensing receptor (CaSR) google.com. The CaSR is a G-protein coupled receptor that plays a crucial role in regulating extracellular calcium homeostasis. Antagonists of this receptor have potential therapeutic applications in conditions characterized by low bone mineral density, such as osteoporosis.
Biological Target Engagement and Mechanistic Investigations
A prominent example of a biologically active compound featuring the pyrido[4,3-d]pyrimidine core is Trametinib wikipedia.orgcuremelanoma.org. Trametinib is a highly selective, reversible, allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2 medscape.comdrugbank.com.
The mechanism of action of Trametinib is distinct from ATP-competitive kinase inhibitors. It binds to a unique allosteric pocket adjacent to the ATP-binding site on the MEK1 and MEK2 enzymes medscape.com. This binding prevents MEK from being phosphorylated and activated by the upstream kinase BRAF and also inhibits the intrinsic kinase activity of MEK itself medscape.comnih.gov. By doing so, Trametinib effectively blocks the signaling cascade of the RAS/RAF/MEK/ERK pathway, which is frequently overactive in various cancers and drives uncontrolled cell proliferation drugbank.commycancergenome.org.
This allosteric, ATP-noncompetitive mechanism confers high selectivity for MEK1/2 nih.gov. Studies have shown that Trametinib promotes the dissociation of MEK1/2 from the upstream kinase C-Raf, which can help prevent the rebound of ERK1/2 phosphorylation that is sometimes observed with other MEK inhibitors in KRAS mutant tumor cells nih.gov. The inhibition of MEK1/2 leads to a downstream blockade of ERK1/2 phosphorylation, resulting in the inhibition of growth factor-mediated cell signaling and proliferation mycancergenome.org.
Cellular and In Vivo Efficacy Studies
Inhibition of H3K9Me3 and H3K4Me3 Demethylation in Cellular Assays
A review of the available literature did not provide specific information on the activity of this compound or its analogues in cellular assays measuring the inhibition of H3K9Me3 (histone H3 lysine 9 trimethylation) and H3K4Me3 (histone H3 lysine 4 trimethylation) demethylation. While other pyridopyrimidine isomers, specifically 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones, have been identified as inhibitors of histone lysine demethylases, this activity has not been reported for the pyrido[4,3-d]pyrimidine scaffold in the reviewed sources nih.gov. The dynamic regulation of histone methylation, involving the interplay between marks like H3K4me3 and H3K9me1/2, is crucial for transcriptional control, but the role of pyrido[4,3-d]pyrimidines in this process remains unexplored nih.govnih.govresearchgate.net.
Efficacy in Tumor Models
Analogues of the pyrido[4,3-d]pyrimidine scaffold have demonstrated significant efficacy in various tumor models, primarily through the mechanism of kinase inhibition. A prominent example is Trametinib, a kinase inhibitor utilized in the treatment of specific types of melanoma and degenerative thyroid cancer. mdpi.com This compound functions as a selective, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2. mdpi.com The overactivation of the MEK-ERK pathway is a critical factor in several cancers, making it a key therapeutic target. mdpi.com
Preclinical studies have validated the antitumoral effects of Trametinib both in vitro and in vivo. In vitro experiments using neuroendocrine tumor cell lines showed that Trametinib effectively inhibits cell growth. mdpi.com Further in vivo studies using xenograft models have consistently shown that treatment with Trametinib leads to a significant reduction in tumor growth. researchgate.netresearchgate.net For instance, in models of RAS-mutated rhabdomyosarcoma and intrahepatic cholangiocarcinoma, daily administration of Trametinib resulted in marked suppression of tumor progression compared to control groups. researchgate.netresearchgate.net The efficacy of Trametinib has also been observed in combination therapies, where it can act synergistically with other targeted agents to inhibit tumor growth in various cancer models, including melanoma and neuroblastoma. researchgate.netnih.gov
Another series of novel pyrido[4,3-d]pyrimidinone derivatives has been developed as potent inhibitors of the Wee1 kinase, a critical regulator of the cell cycle. nih.gov These compounds have shown robust cytotoxic effects in tumor cell lines such as MV-4-11 (acute myeloid leukemia) and T47D (breast cancer). Mechanistic studies confirmed that the lead compound from this series induced cancer cell apoptosis and cell cycle arrest, highlighting another avenue through which this scaffold can exert anticancer activity. nih.gov
| Compound Analogue | Mechanism of Action | Tumor Model | Observed Efficacy | Source |
|---|---|---|---|---|
| Trametinib | MEK1/MEK2 Inhibitor | Melanoma, Intrahepatic Cholangiocarcinoma, Rhabdomyosarcoma (Xenograft models) | Significant reduction in tumor growth. researchgate.netresearchgate.net | mdpi.commdpi.comresearchgate.netresearchgate.net |
| Compound 34 (Wee1 Inhibitor Series) | Wee1 Kinase Inhibitor | MV-4-11 (Leukemia), T47D (Breast Cancer) cell lines | Potent cytotoxicity, induction of apoptosis, and cell cycle arrest. nih.gov | nih.gov |
Antiparasitic Activity Mechanisms (e.g., against Toxoplasma gondii and Pneumocystis carinii)
The pyrido[4,3-d]pyrimidine scaffold has been investigated for its potential as an antiparasitic agent, particularly through the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is a crucial enzyme for parasites like Toxoplasma gondii and Pneumocystis carinii, as it is essential for the synthesis of nucleic acids and certain amino acids. rsc.org Inhibition of this enzyme disrupts parasite replication and survival. While the related pyrido[2,3-d]pyrimidine isomer has shown effectiveness against these parasites by targeting DHFR, research into the pyrido[4,3-d]pyrimidine core has also been undertaken. rsc.org
A study evaluating a wide range of dicyclic and tricyclic 2,4-diaminopyrimidine derivatives tested several 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues as inhibitors of DHFR from various organisms, including P. carinii and T. gondii. asm.org These compounds were synthesized as analogues of established antifolates like trimetrexate and piritrexim. asm.org However, while the study identified potent and selective inhibitors from other chemical classes (such as quinazolines and tetrahydroquinazolines) against the parasite enzymes, it did not highlight the pyrido[4,3-d]pyrimidine analogues as being particularly effective or selective leads for antiparasitic applications in its findings. asm.org
The primary mechanism explored for this class of compounds against T. gondii and P. carinii remains the inhibition of DHFR. rsc.orgacs.org This strategy relies on exploiting differences between the parasite and host (human) DHFR enzymes to achieve selective toxicity. Although some pyrimidine analogues have shown promise in this area, the development of potent and selective pyrido[4,3-d]pyrimidine-based antiparasitic agents requires further investigation to establish significant efficacy. bohrium.comnih.gov
| Compound Class | Target Organism | Target Enzyme/Mechanism | Findings | Source |
|---|---|---|---|---|
| 2,4-Diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines | Pneumocystis carinii, Toxoplasma gondii | Dihydrofolate Reductase (DHFR) Inhibition | Investigated as potential DHFR inhibitors, but not identified as lead compounds for potency or selectivity in comparative studies. asm.org | asm.org |
Structure Activity Relationship Sar Studies Within the Pyrido 4,3 D Pyrimidin 4 3h One Framework
Core Scaffold Modifications and Their Impact on Biological Activity
The fundamental structure of the pyridopyrimidine core is a critical determinant of its biological function. Both the isomeric form of the scaffold and the placement of substituents have profound effects on inhibitory potency.
The fusion of a pyridine (B92270) and a pyrimidine (B1678525) ring can result in four distinct isomers: pyrido[2,3-d], pyrido[3,2-d], pyrido[3,4-d], and pyrido[4,3-d]pyrimidine (B1258125). nih.govnih.gov The spatial arrangement of the nitrogen atoms in these isomers is a key factor influencing their interaction with different biological targets, thereby affecting their inhibitory profiles. nih.gov
For instance:
Pyrido[2,3-d]pyrimidines are often investigated as inhibitors of dihydrofolate reductase (DHFR) and various protein kinases, including tyrosine kinases and cyclin-dependent kinases (CDKs). nih.govrsc.org
Pyrido[3,4-d]pyrimidines have been extensively developed as potent inhibitors of histone lysine (B10760008) demethylases (KDMs) and monopolar spindle 1 (Mps1) kinase. nih.govmdpi.commdpi.com
Pyrido[3,2-d]pyrimidines have shown promise as selective phosphoinositide 3-kinase (PI3K) and mTOR inhibitors. mdpi.com
Pyrido[4,3-d]pyrimidines , including the drug Trametinib, are recognized as kinase inhibitors for targets in specific cancer pathways. nih.govnih.gov
This inherent diversity means that the choice of the core isomeric scaffold is the foundational step in designing an inhibitor for a specific biological target, as the nitrogen positions are crucial for forming key hydrogen bonds and other interactions within an enzyme's active site.
Beyond the core isomer, the specific placement of substituents on the pyridopyrimidine ring system is crucial for modulating potency, selectivity, and pharmacokinetic properties. Research has shown that modifications at nearly every available position can have a significant impact.
A notable example comes from inhibitors of Mps1 kinase based on the pyrido[3,4-d]pyrimidine (B3350098) scaffold. While early compounds showed high potency, they also inhibited other kinases like CDK2. It was discovered that introducing a methyl group at the C6-position of the pyridopyrimidine core led to a significant improvement in selectivity for Mps1 over CDK2. This is because the C6-methyl group introduces a steric clash with the bulkier gatekeeper residue (Phenylalanine) in CDK2's active site, which is not present in MPS1 (Methionine), thus enhancing selectivity. acs.org This highlights how a single, strategically placed substituent can dramatically alter the inhibitory profile of the entire molecule.
Strategic Substituent Introduction for Enhanced Target Selectivity
Medicinal chemists strategically introduce various chemical groups at specific positions on the pyridopyrimidine scaffold to optimize interactions with the target enzyme and improve the drug-like properties of the compound.
A significant challenge in the development of pyridopyrimidine-based drugs, particularly those with the pyrido[3,4-d]pyrimidin-4(3H)-one core, is their susceptibility to metabolism by aldehyde oxidase (AO). nih.govnih.gov This enzyme often targets the electron-deficient C2 position for oxidation, leading to rapid in vivo clearance of the compound, even when it appears stable in liver microsome assays. nih.govresearchgate.net
This metabolic vulnerability can be blocked by introducing a substituent at the C2 position. The presence of a group, such as the methyl group in 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one, sterically hinders the approach of the AO enzyme to the C2 carbon. nih.gov This modification prevents oxidation, significantly enhances metabolic stability, and makes the compounds more suitable for in vivo applications. nih.govnih.govresearchgate.net
Table 1: Effect of C2-Substitution on Metabolic Clearance in Cytosol
Data adapted from research on pyrido[3,4-d]pyrimidin-4(3H)-one derivatives. researchgate.net
In the context of KDM inhibitors with a pyrido[3,4-d]pyrimidin-4(3H)-one core, modifications that allow the molecule to interact with the histone peptide substrate binding site are crucial for achieving high potency. nih.govacs.org Interestingly, this is often achieved not by directly substituting the C4 position of the pyridopyrimidine ring itself, but by modifying a heterocyclic ring attached at the C8 position.
Specifically, when a pyrazole (B372694) ring is introduced at C8, further substitution at the C4-position of this pyrazole ring allows the molecule to extend into and occupy the binding site for the histone peptide substrate. nih.govacs.org For example, adding linkers such as a conformationally constrained 4-phenylpiperidine (B165713) at this position has led to derivatives with equipotent activity against both KDM4 and KDM5 subfamily demethylases. nih.govacs.org This strategy of using a substituent on a substituent is a sophisticated method to probe deeper pockets within the enzyme active site.
For inhibitors of JmjC histone lysine demethylases (KDMs), the C8 position of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold is a critical point for derivatization. acs.orgnih.gov The core scaffold itself binds to the active site metal (Fe(II)) through the pyridine nitrogen (at position 7) and the pyrimidinone oxygen. acs.org Introducing a substituent at the C8 position provides a vector to access the histone peptide binding site and can introduce additional interactions to improve affinity and selectivity. acs.orgnih.govresearchgate.net
A highly successful strategy involves the introduction of five-membered heterocyclic rings, such as 1H-pyrazole, at the C8 position. acs.org This modification led to the discovery of potent, cell-permeable inhibitors of KDM4 and KDM5 subfamilies. nih.govacs.org Further optimization of these C8-heterocyclic rings, for instance by adding basic nitrogen groups or various benzyl (B1604629) groups, has been shown to fine-tune the inhibitory profile, in some cases leading to nanomolar potency. acs.orgnih.gov
Table 2: SAR of C8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-ones as KDM Inhibitors
Data represents a selection of compounds to illustrate SAR trends. acs.org
Linker Strategies and Conformational Constraints in Analogues
The exploration of different linker strategies and the imposition of conformational constraints are crucial aspects of drug design, aiming to optimize the interaction of a ligand with its biological target. While specific research on linker strategies for this compound is limited, studies on the broader class of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives offer valuable insights that can be extrapolated.
Research into 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives as histone lysine demethylase (KDM) inhibitors has highlighted the importance of the linker connecting the core scaffold to various substituents. acs.org For instance, the substitution at the C4 position of a pyrazole moiety, which acts as a linker, allows access to the histone peptide substrate binding site. acs.org The introduction of a conformationally constrained 4-phenylpiperidine linker in this position has led to derivatives with equipotent activity against KDM4 and KDM5 subfamilies. acs.org This suggests that rigidifying the linker can lead to enhanced and more specific biological activity.
Furthermore, the length of the linker has been shown to be a critical factor. Homologation of the pyrazole-C4 substituent by a single methylene (B1212753) unit did not lead to an improvement in inhibitory activity, indicating that an optimal linker length is crucial for effective binding. acs.org The observation of multiple ligand conformations in crystal structures suggests that flexible linkers might allow for various binding modes, not all of which may be productive. acs.org Therefore, the introduction of conformational constraints through cyclic structures or rigid linkers can be a viable strategy to lock the molecule in a more active conformation.
In a series of pyrido[3,4-d]pyrimidine inhibitors of Monopolar Spindle Kinase 1 (MPS1), the dihedral angle of the linker and substituents was found to be a key determinant of activity. acs.org This underscores the importance of conformational control in achieving potent inhibition.
While these findings are on a related scaffold, they provide a strong rationale for similar explorations within the this compound framework. The systematic variation of linker length, rigidity, and the introduction of specific conformational biases would be a logical next step in optimizing the activity of this compound class.
| Linker/Constraint Strategy | Scaffold | Target | Observation | Reference |
| Conformationally Constrained Linker | Pyrido[3,4-d]pyrimidin-4(3H)-one | KDM4/KDM5 | 4-phenylpiperidine linker led to equipotent inhibitors. | acs.org |
| Linker Length Variation | Pyrido[3,4-d]pyrimidin-4(3H)-one | KDM4/KDM5 | Homologation of the pyrazole-C4 substituent did not improve activity. | acs.org |
| Flexible Linker | Pyrido[3,4-d]pyrimidin-4(3H)-one | KDM4A | Multiple ligand conformations observed, suggesting no single favored binding mode. | acs.org |
| Dihedral Angle Control | Pyrido[3,4-d]pyrimidine | MPS1 | The dihedral angle of the linker and substituents was a key determinant of activity. | acs.org |
Elucidation of Key Pharmacophoric Features for this compound Activity
A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific biological target. Although a definitive pharmacophore model for this compound has not been explicitly reported, analysis of related pyrido[4,3-d]pyrimidinone and other isomeric structures allows for the deduction of key pharmacophoric features.
Studies on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors have identified several essential pharmacophoric elements. These typically include a heterocyclic core that occupies the adenine (B156593) binding pocket of the kinase, a terminal hydrophobic head, and a hydrophobic tail. nih.gov The pyrido[2,3-d]pyrimidin-4(3H)-one moiety itself serves as the flat hetero-aromatic system. nih.gov
For the related pyrido[3,4-d]pyrimidin-4(3H)-one scaffold, its interaction with KDM4A has been elucidated through crystallography. The pyridopyrimidinone core coordinates with the active site metal ion via the pyridine nitrogen (position 7) and the pyrimidinone CONH moiety interacts with key amino acid residues. acs.org This bidentate chelation to the metal cofactor is a critical pharmacophoric feature for this class of inhibitors.
In the context of Wee1 kinase inhibitors, a series of novel pyrido[4,3-d]pyrimidinone derivatives were identified. nih.gov While the specific binding mode was not detailed, the core scaffold was essential for the observed potent inhibitory activity. nih.gov
Based on these related structures, a putative pharmacophore for this compound activity can be proposed. Key features likely include:
A hydrogen bond donor/acceptor group: The pyrimidinone moiety with its lactam function can act as both a hydrogen bond donor (N-H) and acceptor (C=O).
Aromatic/heterocyclic core: The fused pyrido-pyrimidine ring system provides a scaffold for interaction with aromatic residues in the binding site.
A hydrophobic pocket-binding group: The 2-methyl group likely occupies a small hydrophobic pocket, contributing to binding affinity.
Potential for metal coordination: The nitrogen atoms in the pyridine and pyrimidine rings could potentially coordinate with metal ions in the active site of metalloenzymes.
Further computational modeling and experimental validation are necessary to refine this hypothetical pharmacophore model for this compound.
| Pharmacophoric Feature | Putative Role | Evidence from Related Scaffolds | Reference |
| Hydrogen Bond Donor/Acceptor | Interaction with key active site residues | Pyrimidinone CONH moiety of pyrido[3,4-d]pyrimidin-4(3H)-one interacts with K206/Y132 in KDM4A. | acs.org |
| Aromatic/Heterocyclic Core | Occupies adenine binding pocket; π-stacking interactions | Pyrido[2,3-d]pyrimidin-4(3H)-one acts as a flat hetero-aromatic system in EGFR inhibitors. | nih.gov |
| Hydrophobic Group at C2 | Binding to a hydrophobic pocket | The 2-methyl group is a common feature in active compounds. | - |
| Metal Coordination Site | Bidentate chelation to metal cofactors | Pyridine nitrogen and pyrimidinone oxygen of pyrido[3,4-d]pyrimidin-4(3H)-one coordinate to the active site metal in KDM4A. | acs.org |
Computational Approaches in the Design and Understanding of Pyrido 4,3 D Pyrimidin 4 3h One Analogues
Structure-Based Drug Design Methodologies
Structure-Based Drug Design (SBDD) leverages the three-dimensional structural information of a biological target, typically a protein or enzyme, to design molecules that can bind to it with high affinity and specificity. For the pyrido[4,3-d]pyrimidine (B1258125) scaffold, SBDD is a cornerstone for developing potent inhibitors for various therapeutic targets.
The process begins with the identification of a target protein and obtaining its 3D structure, either through experimental methods like X-ray crystallography or through computational techniques such as homology modeling. For instance, the design of novel pyrido[4,3-d]pyrimidine derivatives as potential fungicidal agents targeting sterol 14α-demethylase (CYP51) relied on this approach. nih.gov Similarly, SBDD has been instrumental in the development of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), including its mutated forms. nih.gov
A key strategy within SBDD is "scaffold hopping," where the core chemical structure of a known inhibitor is replaced with a novel one, like the tetrahydropyrido[4,3-d]pyrimidine core, while maintaining the essential binding interactions. This approach led to the discovery of potent Smoothened (Smo) antagonists for treating medulloblastoma. researchgate.net By analyzing the co-crystal structure of a target with a known ligand, researchers can identify crucial pharmacophoric features—the essential spatial arrangement of atoms or functional groups necessary for biological activity. This knowledge guides the synthesis of new analogues, such as those of pyrido[2,3-d]pyrimidin-4(3H)-one, designed to exhibit specific anticancer properties. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, usually a protein) to form a stable complex. nih.gov This method is crucial for understanding the binding modes of pyrido[4,3-d]pyrimidin-4(3H)-one analogues and rationalizing their biological activity.
Docking studies have been extensively applied to various pyrido[4,3-d]pyrimidine and related derivatives. For example, to investigate their potential as inhibitors of Monopolar spindle 1 (Mps1), a kinase implicated in cancer, docking simulations were performed. nih.gov The reliability of these simulations is often validated by "redocking" the original, co-crystallized ligand back into the protein's active site. A low root-mean-square deviation (RMSD) value (typically < 1 Å) between the docked pose and the crystal structure indicates a reliable docking protocol. nih.gov
These studies provide detailed insights into the specific interactions that stabilize the ligand-receptor complex. Key interactions often include:
Hydrogen Bonds: Formation of hydrogen bonds with specific amino acid residues in the active site, such as with G605 and K529 in Mps1, is considered crucial for inhibitor activity. nih.gov
Hydrophobic Interactions: Interactions with nonpolar residues also play a vital role in ligand binding.
The results of docking simulations are often quantified by a docking score or binding energy, which estimates the binding affinity. A lower binding energy generally suggests a more stable complex. mdpi.com These scores, combined with the analysis of binding poses, allow researchers to rank compounds and prioritize the most promising candidates for synthesis and further biological evaluation. mdpi.comashdin.com For instance, docking of pyrido[4,3-d]pyrimidine analogues into the active site of sterol 14α-demethylase (CYP51) helped to rationalize their observed fungicidal activity. nih.gov
Table 1: Examples of Molecular Docking Studies on Pyrido[4,3-d]pyrimidine Analogues and Related Scaffolds
| Target Protein | PDB ID | Ligand Scaffold | Key Findings | Reference(s) |
|---|---|---|---|---|
| Monopolar spindle 1 (Mps1) | 6W4O | Pyrido[3,4-d]pyrimidine (B3350098) | Identified key residues (I531, V539, M602, C604, G605, N606, I607, L654, I663, P673) and stable hydrogen bonds crucial for inhibition. | nih.gov |
| Sterol 14α-demethylase (CYP51) | Not specified | Pyrido[4,3-d]pyrimidine | Docking results correlated well with IC50 values, explaining the inhibitory activities of the designed compounds. | nih.gov |
| VEGFR-2 | 4ASD | Pyrido[2,3-d]pyrimidine | Compounds showed good docking scores and maintained strong binding interactions within the active site. | mdpi.com |
| HER-2 | 3RCD | Pyrido[2,3-d]pyrimidine | Docking analysis revealed binding modes consistent with in vitro kinase inhibitory activity. | mdpi.com |
Homology Modeling and Active Site Analysis
When the experimental 3D structure of a target protein is not available, homology modeling can be employed to construct a reliable model. researchgate.net This technique builds a theoretical 3D model of a "target" protein using the known experimental structure of a related homologous protein (the "template"). frontiersin.org
The process involves several steps:
Template Selection: Identifying a suitable template protein with a high degree of sequence similarity to the target protein from a database like the Protein Data Bank (PDB).
Sequence Alignment: Aligning the amino acid sequence of the target protein with the template sequence.
Model Building: Generating the 3D coordinates for the target protein based on the aligned template structure.
Model Validation: Assessing the quality of the generated model using tools like Ramachandran plots, which evaluate the stereochemical quality of the protein backbone. frontiersin.org A high percentage of residues in the favored and allowed regions of the plot indicates a good quality model. frontiersin.org
Once a stable and validated model is obtained, often after refinement using molecular dynamics simulations, the active site can be analyzed. mdpi.com The active site, or binding pocket, is the region of the protein where the ligand binds. Its location can be inferred from the position of the co-crystallized ligand in the template structure. frontiersin.org By defining the coordinates of the binding pocket, a receptor grid can be generated for subsequent molecular docking studies. frontiersin.org This integrated approach of homology modeling and active site analysis is critical for applying SBDD to novel targets for which no crystal structures exist, enabling the exploration of inhibitors like pyrido[4,3-d]pyrimidin-4(3H)-one analogues against a wider range of biological targets. mdpi.com
Prediction of Metabolic Pathways and Stability
A crucial aspect of drug development is understanding a compound's absorption, distribution, metabolism, and excretion (ADMET) properties. Computational methods are increasingly used to predict the metabolic fate of drug candidates early in the discovery process. Knowing the metabolic pathways a compound is likely to enter helps in identifying potentially toxic metabolites and in designing molecules with greater metabolic stability. nih.gov
For pyrido[3,4-d]pyrimidine derivatives, a significant challenge was their rapid turnover in human liver microsomes (HLM), indicating poor metabolic stability. acs.orgnih.gov Initial metabolic identification (Met ID) studies revealed multiple oxidation and dealkylation products but failed to pinpoint a single, consistent site of metabolism. acs.org A key breakthrough came from the observation that introducing a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core significantly enhanced HLM stability. acs.orgnih.gov Further investigation suggested that this methyl group did not block a direct metabolic "hotspot" but rather suppressed metabolism at a distant part of the molecule. It is hypothesized that the methyl group blocks the preferred pharmacophore through which cytochrome P450 (P450) enzymes recognize the compound, thereby preventing metabolic breakdown. acs.orgnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one |
| Pyrido[4,3-d]pyrimidine |
| Tetrahydropyrido[4,3-d]pyrimidine |
| Pyrido[2,3-d]pyrimidin-4(3H)-one |
| Pyrido[3,4-d]pyrimidine |
| Pyrido[1,2-a]pyrimidine |
| Doxorubicin |
| Erlotinib |
| BOS172722 |
| Epoxiconazole |
| Lopinavir |
| Sorafenib |
| TAK-285 |
| Palbociclib |
| Trametinib |
| Dabrafenib |
| Dacomitinib |
| PC190723 |
| Guanosine triphosphate (GTP) |
| Chlorogenic acid |
| Diclofenac |
| Camptothecin |
Future Directions and Research Perspectives on 2 Methylpyrido 4,3 D Pyrimidin 4 3h One
Development of Novel Synthetic Routes
The efficient and versatile synthesis of the pyrido[4,3-d]pyrimidine (B1258125) core is fundamental to exploring its chemical space and biological activity. Current synthetic strategies often involve multi-step procedures. Future research will likely focus on developing more streamlined and efficient synthetic methodologies. This includes the exploration of one-pot reactions and the use of innovative catalysts to improve yields and reduce reaction times. For instance, the synthesis of related pyridopyrimidine systems has benefited from methods like the reaction of aminopyrimidines with various aldehydes under different catalytic conditions. nih.gov The development of new routes could also facilitate the introduction of diverse substituents at various positions of the pyridopyrimidine ring, which is crucial for extensive structure-activity relationship (SAR) studies.
Exploration of New Biological Targets
While pyridopyrimidine derivatives have been investigated for their activity against a range of targets, including kinases and dihydrofolate reductase (DHFR), the full biological potential of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one remains to be unlocked. nih.gov Future research will undoubtedly focus on screening this compound and its derivatives against a broader array of biological targets implicated in various diseases.
Recent studies on related pyridopyrimidinone scaffolds have revealed their potential as inhibitors of critical enzymes in cancer and other diseases. For example, derivatives of pyrido[3,4-d]pyrimidin-4(3H)-one have been identified as potent inhibitors of histone lysine (B10760008) demethylases (KDMs), such as KDM4 and KDM5, which are promising targets for cancer therapy. nih.govacs.org Similarly, pyrido[4,3-d]pyrimidinone derivatives have been discovered as novel inhibitors of Wee1 kinase, a key regulator of the cell cycle, presenting a new avenue for anticancer drug development. nih.gov The structural similarity of this compound to these active compounds suggests it could also modulate the activity of these or other related targets.
Advanced SAR Studies for Optimized Potency and Selectivity
Systematic structure-activity relationship (SAR) studies are critical for transforming a lead compound into a viable drug candidate. For this compound, future research will involve the synthesis and biological evaluation of a wide range of analogs to understand how modifications to its structure affect potency and selectivity.
Key areas for modification will likely include the methyl group at the 2-position, the nitrogen and oxygen atoms in the pyrimidine (B1678525) ring, and the various positions on the pyridine (B92270) ring. For instance, studies on related pyrazolo[3,4-d]pyrimidine derivatives have demonstrated that structural optimization can lead to highly potent and selective multikinase inhibitors. nih.gov Similarly, comprehensive SAR studies on 3-arylsulfonyl-pyrido[1,2-a]pyrimidin-4-imines as 5-HT₆ antagonists have shown that small modifications to the core structure can significantly improve activity. nih.gov Molecular docking simulations will play a crucial role in rationalizing SAR findings and guiding the design of new, more potent, and selective analogs. nih.gov
Integration of Cheminformatics and Artificial Intelligence in Drug Discovery
The integration of cheminformatics and artificial intelligence (AI) is revolutionizing the drug discovery process, and the development of this compound analogs will greatly benefit from these technologies. nih.gov Machine learning (ML) models can be trained on existing SAR data to predict the biological activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. drugdiscoverytrends.com Generative AI can even design entirely new molecular structures with desired properties, expanding the accessible chemical space for this scaffold. drugdiscoverytrends.com
These computational tools can accelerate the design-make-test-analyze cycle by providing data-driven hypotheses for lead generation and optimization. nih.gov For instance, AI can help in predicting absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, early in the discovery process, reducing the likelihood of late-stage failures. drugdiscoverytrends.com The proper management and standardization of chemical and biological data are crucial for the successful application of AI and ML in this context. drugdiscoverytrends.com
Translational Research Potential
The ultimate goal of developing this compound derivatives is their translation into clinical applications. The journey from a promising lead compound to a marketed drug is long and complex, requiring rigorous preclinical and clinical evaluation.
Future translational research will focus on several key aspects. The metabolic stability of these compounds will be a critical area of investigation, as aldehyde oxidase (AO) has been shown to mediate the metabolism of the parent pyrido[3,4-d]pyrimidin-4(3H)-one scaffold. nih.gov Identifying and blocking sites of metabolism, for instance by substitution at the C2-position, will be crucial for improving in vivo clearance and bioavailability. nih.gov
Furthermore, demonstrating efficacy in relevant animal models of disease is a prerequisite for advancing to clinical trials. For example, a multikinase inhibitor based on a pyrazolo[3,4-d]pyrimidine scaffold showed complete tumor regression in a mouse xenograft model of acute myeloid leukemia. nih.gov Similar in vivo studies will be essential to validate the therapeutic potential of optimized this compound derivatives. The investigation of these compounds in combination therapies, as has been done with other kinase inhibitors, could also unlock new therapeutic opportunities. researchgate.net
Q & A
Advanced Question
- Substitution at Position 2: Introducing aryl groups (e.g., 4-chlorophenyl) improves mPGES-1 binding affinity by filling hydrophobic pockets .
- Side Chain Functionalization: Adding 1,3,4-oxadiazol spacers enhances VEGFR-2 inhibition by optimizing interactions with the DFG motif .
- Heteroatom Incorporation: Fluorine or chlorine at positions 5/7 increases metabolic stability and membrane permeability (e.g., compound 2763157-90-8 with Cl/F substituents) .
How should researchers resolve contradictions in spectral data for pyrido[4,3-d]pyrimidin-4(3H)-one derivatives?
Advanced Question
Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. Strategies include:
- Variable Temperature NMR: Identify tautomeric forms (e.g., keto-enol equilibrium) by analyzing peak shifts at 25°C vs. 60°C .
- Deuterium Exchange Experiments: Confirm exchangeable protons (e.g., NH groups) using D₂O .
- High-Purity Solvents: Use deuterated solvents with <0.03% water to avoid artifact peaks .
What computational methods are used to predict the binding mode of this compound derivatives?
Advanced Question
- Molecular Docking: Use AutoDock Vina or Glide to model interactions with targets like mPGES-1 or VEGFR-2. For example, dock the pyrimidinone core into the hinge region of VEGFR-2 .
- Molecular Dynamics (MD) Simulations: Run 100-ns trajectories in Desmond to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates robust binding) .
- Free Energy Calculations: Apply MM-GBSA to rank derivatives by binding affinity (ΔG < -40 kcal/mol suggests high potency) .
How can researchers optimize reaction yields for large-scale synthesis?
Advanced Question
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .
- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 30 min at 150°C vs. 24 h conventionally) .
- Workup Optimization: Use liquid-liquid extraction (ethyl acetate/water) followed by silica gel chromatography (hexane:EtOAc = 3:1) to isolate pure product .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
